molecular formula C12H10O3S B8317109 2-Methoxy-5-(thiophene-3-yl)benzoic acid

2-Methoxy-5-(thiophene-3-yl)benzoic acid

Cat. No. B8317109
M. Wt: 234.27 g/mol
InChI Key: AFNLRLZDYDYPLP-UHFFFAOYSA-N
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Patent
US06710056B2

Procedure details

Methyl 2-Methoxy-5-(thiophene-3-yl)benzoate (124 mg) was dissolved in a solvent mixture of tetrahydrofuran/methanol/water (2/1/1, 3 ml). Lithium hydroxide (53 mg) was added to the obtained solution, and they were stirred overnight. The solvent was evaporated, and the residue was added to 3 N hydrochloric acid. The white solid thus precipitated was taken by the filtration as the title compound.
Name
Methyl 2-Methoxy-5-(thiophene-3-yl)benzoate
Quantity
124 mg
Type
reactant
Reaction Step One
Name
tetrahydrofuran methanol water
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
53 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:12]=[CH:11][C:10]([C:13]2[CH:17]=[CH:16][S:15][CH:14]=2)=[CH:9][C:4]=1[C:5]([O:7]C)=[O:6].[OH-].[Li+]>C1(C)C=CC=CC=1.C(O)C.O>[CH3:1][O:2][C:3]1[CH:12]=[CH:11][C:10]([C:13]2[CH:17]=[CH:16][S:15][CH:14]=2)=[CH:9][C:4]=1[C:5]([OH:7])=[O:6] |f:1.2,3.4.5|

Inputs

Step One
Name
Methyl 2-Methoxy-5-(thiophene-3-yl)benzoate
Quantity
124 mg
Type
reactant
Smiles
COC1=C(C(=O)OC)C=C(C=C1)C1=CSC=C1
Name
tetrahydrofuran methanol water
Quantity
3 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C.C(C)O.O
Step Two
Name
Quantity
53 mg
Type
reactant
Smiles
[OH-].[Li+]

Conditions

Stirring
Type
CUSTOM
Details
were stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
ADDITION
Type
ADDITION
Details
the residue was added to 3 N hydrochloric acid
CUSTOM
Type
CUSTOM
Details
The white solid thus precipitated
FILTRATION
Type
FILTRATION
Details
was taken by the filtration as the title compound

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
COC1=C(C(=O)O)C=C(C=C1)C1=CSC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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